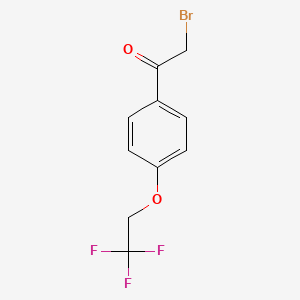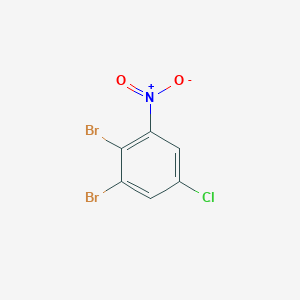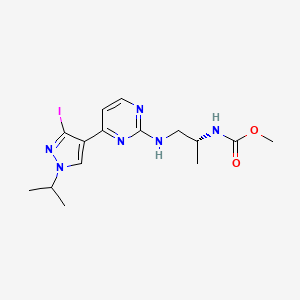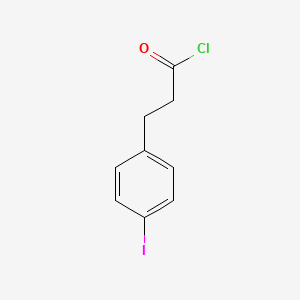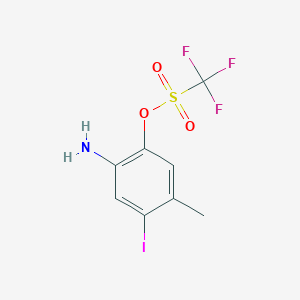
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is an organoiodine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, an iodine atom, a methyl group, and a trifluoromethanesulphonate group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amination: The amino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the iodinated benzene derivative with ammonia or an amine under suitable conditions.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethanesulphonation: The trifluoromethanesulphonate group is introduced by reacting the intermediate compound with trifluoromethanesulphonic anhydride or trifluoromethanesulphonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The trifluoromethanesulphonate group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It is used as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It is explored for its therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The trifluoromethanesulphonate group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The iodine atom and amino group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-iodo-5-methylphenyl sulphonate
- 2-Amino-4-iodo-5-methylphenyl methanesulphonate
- 2-Amino-4-iodo-5-methylphenyl ethanesulphonate
Uniqueness
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C8H7F3INO3S |
|---|---|
Molecular Weight |
381.11 g/mol |
IUPAC Name |
(2-amino-4-iodo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F3INO3S/c1-4-2-7(6(13)3-5(4)12)16-17(14,15)8(9,10)11/h2-3H,13H2,1H3 |
InChI Key |
QYOTWAQIWDSDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
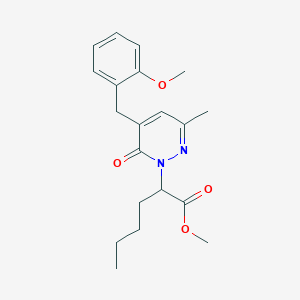

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
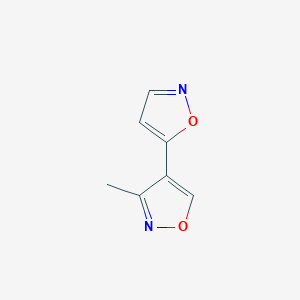

![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
